1,1'-Biadamantane-3-3'-diamine dihydrochloride
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Overview
Description
1,1’-Biadamantane-3-3’-diamine dihydrochloride is a chemical compound with the molecular formula C20H34Cl2N2. It is a derivative of adamantane, a hydrocarbon with a unique cage-like structure. This compound is primarily used in research and development settings and is not intended for medicinal or household use .
Preparation Methods
The synthesis of 1,1’-Biadamantane-3-3’-diamine dihydrochloride involves several steps. One common method includes the reaction of adamantane derivatives with amines under specific conditions. For example, 1,3-adamantanediamine can be synthesized through the reaction of dimethyl adipate with excess aminoethanol . Industrial production methods typically involve similar synthetic routes but are optimized for larger-scale production.
Chemical Reactions Analysis
1,1’-Biadamantane-3-3’-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, often using reducing agents like hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Scientific Research Applications
1,1’-Biadamantane-3-3’-diamine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a catalyst, solvent, or intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not currently used in clinical settings.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1’-Biadamantane-3-3’-diamine dihydrochloride involves its interaction with specific molecular targets. As a basic compound, it can react with acids to form corresponding salts. Its unique structure allows it to interact with various pathways and molecular targets, although detailed studies on its exact mechanism are still ongoing .
Comparison with Similar Compounds
1,1’-Biadamantane-3-3’-diamine dihydrochloride can be compared with other adamantane derivatives, such as:
1,3-Adamantanediamine: Similar in structure but differs in the position of the amine groups.
Adamantane: The parent hydrocarbon, which lacks the amine groups present in 1,1’-Biadamantane-3-3’-diamine dihydrochloride.
These comparisons highlight the unique structural features and reactivity of 1,1’-Biadamantane-3-3’-diamine dihydrochloride, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H34Cl2N2 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
(5S,7R)-3-[(5S,7R)-3-amino-1-adamantyl]adamantan-1-amine;dihydrochloride |
InChI |
InChI=1S/C20H32N2.2ClH/c21-19-7-13-1-14(8-19)4-17(3-13,11-19)18-5-15-2-16(6-18)10-20(22,9-15)12-18;;/h13-16H,1-12,21-22H2;2*1H/t13-,14+,15-,16+,17?,18?,19?,20?;; |
InChI Key |
STRSBVPKBCJBIX-URGCRRCGSA-N |
Isomeric SMILES |
C1[C@@H]2CC3(C[C@H]1CC(C2)(C3)N)C45C[C@H]6C[C@@H](C4)CC(C6)(C5)N.Cl.Cl |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N)C45CC6CC(C4)CC(C6)(C5)N.Cl.Cl |
Origin of Product |
United States |
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